molecular formula C15H22ClNO4S B6967220 3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide

3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide

Cat. No.: B6967220
M. Wt: 347.9 g/mol
InChI Key: CHWMPJNPJCJKSF-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure This compound contains a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group attached to a cyclohexyl ring

Properties

IUPAC Name

3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO4S/c1-17(11-4-6-12(20-2)7-5-11)22(18,19)13-8-9-15(21-3)14(16)10-13/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWMPJNPJCJKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is then sulfonated to form a sulfonamide.

    Substitution: The chlorine and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Cyclohexylation: The cyclohexyl ring is attached via a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(4-methoxycyclohexyl)aniline
  • 4-chloro-3-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide
  • 3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-ethylbenzenesulfonamide

Uniqueness

3-chloro-4-methoxy-N-(4-methoxycyclohexyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.

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